molecular formula C11H15BrN2O4S2 B2697252 1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide CAS No. 946300-70-5

1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

Cat. No. B2697252
CAS RN: 946300-70-5
M. Wt: 383.28
InChI Key: JGVBOWYNMJIWBC-UHFFFAOYSA-N
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Description

1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide, also known as BMS-986205, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of quinoline derivatives and has been shown to have potent antitumor activity in preclinical studies.

Scientific Research Applications

Metal Mediated Inhibition

Quinolinyl sulfonamides, a category to which the subject compound belongs, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. Their inhibitory potency varies based on the type of metal forms of Escherichia coli MetAP they interact with. This highlights their potential in metal-mediated inhibition mechanisms in biochemical research (Huang et al., 2006).

Antimicrobial and Antimalarial Applications

Derivatives of quinoline, including those structurally similar to the compound , have shown promising results in antimicrobial and antimalarial activities. These compounds demonstrate efficacy against various microorganisms and the malaria parasite, P. falciparum, indicating their potential in developing new antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

Fluorometric Analysis Applications

Methanesulfonanilides, which share a similar sulfonamide group to the compound , have been used in fluorometric analysis. This approach is particularly relevant in studying compounds bioisosteric with adrenergic catecholamines, indicating potential applications in biomedical research (Kensler et al., 1976).

Interaction Studies in Solution Chemistry

Quinoxaline derivatives, which share structural similarities with the compound, have been studied for their interaction characteristics in solutions. This includes examining effects of temperature and concentration on such interactions, indicating potential applications in physical chemistry and materials science (Raphael et al., 2015).

properties

IUPAC Name

1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4S2/c1-19(15,16)14-6-2-3-9-4-5-10(7-11(9)14)13-20(17,18)8-12/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBOWYNMJIWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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